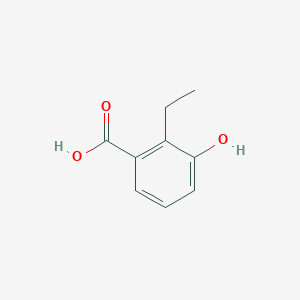

2-Ethyl-3-hydroxybenzoic acid

Description

Significance of Substituted Hydroxybenzoic Acids in Chemical Biology and Natural Product Chemistry

Substituted hydroxybenzoic acids are a diverse group of phenolic compounds that are integral to both chemical biology and natural product chemistry. mdpi.comnih.gov These compounds, characterized by a benzoic acid core with one or more hydroxyl groups and other substituents, are widespread in nature, found in plants, fungi, bacteria, and even animals. mdpi.comppor.az Their structural diversity gives rise to a wide array of biological activities, making them a focal point of research.

In the realm of natural products, hydroxybenzoic acids are key building blocks of more complex molecules like tannins. researchgate.netresearchgate.net For instance, gallic acid is a fundamental component of hydrolysable tannins found in many plants. researchgate.netresearchgate.net Many substituted hydroxybenzoic acids isolated from natural sources have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and molluscicidal properties. nih.govacs.orgrasayanjournal.co.in For example, prenylated p-hydroxybenzoic acid derivatives from Piper aduncum and Oberonia myosurus have shown notable antimicrobial and anti-inflammatory activities. nih.govacs.org

The significance of these compounds in chemical biology stems from their interactions with biological systems. They can act as enzyme inhibitors, signaling molecules, and antioxidants. mdpi.commdpi.com The number and position of hydroxyl groups on the aromatic ring, along with the nature and position of other substituents, critically influence their biological and chemical properties, a concept central to structure-activity relationship (SAR) studies. nih.govmdpi.com This makes them valuable tools for probing biological processes and serves as a basis for the development of new therapeutic agents and other bioactive compounds. mdpi.comd-nb.info The study of these natural scaffolds continues to inspire the synthesis of novel derivatives with tailored activities. d-nb.infocdnsciencepub.com

Overview of Research Focus on 2-Ethyl-3-hydroxybenzoic Acid and its Structural Analogues

Research on this compound, while not as extensive as for some other hydroxybenzoic acids, is part of a broader interest in how alkyl substitution influences the properties of the parent molecule, 3-hydroxybenzoic acid. nih.gov The introduction of an ethyl group at the 2-position alters the molecule's steric and electronic properties, which can, in turn, affect its reactivity and biological interactions.

The primary focus of research on this compound appears to be in the area of synthetic chemistry, where it can serve as an intermediate or building block for more complex molecules. lookchem.com Its structural analogues, such as other alkyl-substituted hydroxybenzoic acids, are studied to understand the systematic effects of substitution on physical and chemical properties. For example, the position of the ethyl and hydroxyl groups can significantly impact properties like acidity, solubility, and crystal packing. acs.org

Investigations into the biological activities of this compound and its close analogues are less common in publicly available literature compared to analogues like salicylic (B10762653) acid or gallic acid. However, the known biological activities of the broader class of hydroxybenzoic acids suggest that these alkylated derivatives could possess interesting and potentially useful properties that warrant further investigation. rasayanjournal.co.inresearchgate.net For instance, the study of various hydroxybenzoic acid esters has revealed significant fungicidal and other biological activities. d-nb.info The exploration of such analogues is crucial for expanding the chemical space for drug discovery and materials science.

Below is a table detailing some of the physicochemical properties of this compound:

| Property | Value | Source |

| CAS Number | 168899-32-9 | lookchem.comguidechem.comparchem.comchemscene.combldpharm.com |

| Molecular Formula | C9H10O3 | lookchem.comguidechem.comchemscene.com |

| Molecular Weight | 166.17 g/mol | parchem.comchemscene.com |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 3 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

| Complexity | 167 | lookchem.com |

| Topological Polar Surface Area | 57.53 Ų | chemscene.com |

| LogP | 1.6528 | chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGJBBOBRZDMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578992 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-32-9 | |

| Record name | 2-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Natural Occurrence of Hydroxybenzoic Acids Precursors Relevant to 2 Ethyl 3 Hydroxybenzoic Acid

Elucidation of Aromatic Amino Acid Pathway Contributions to Hydroxybenzoic Acid Formation

The formation of HBAs is a branch-off from the primary pathway for aromatic amino acid biosynthesis. frontiersin.org In bacteria and plants, this pathway is the exclusive route to producing phenylalanine, tyrosine, and tryptophan. nih.govhebmu.edu.cnwikipedia.org By diverting intermediates from this central route, organisms can generate a wide array of secondary metabolites, including various HBAs.

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate. nih.govwikipedia.org This pathway is fundamental for the synthesis of nearly all aromatic compounds in microbes and plants, and it is estimated that over 30% of all carbon fixed by plants is channeled through it. frontiersin.org The pathway proceeds through several key intermediates, including 3-dehydroquinate (DHQ), 3-dehydroshikimate (DHS), and shikimate itself, before culminating in the production of chorismate. nih.govwikipedia.org This final product, chorismate, stands at a critical metabolic crossroads, serving as the direct precursor for both the aromatic amino acids and various HBA isomers. researchgate.netwikipedia.orgresearchgate.net

Chorismate is a pivotal branch-point metabolite that can be enzymatically converted into different HBA isomers, each reaction catalyzed by a specific enzyme. sciepublish.comresearchgate.netwikipedia.org The formation of the 3-hydroxybenzoic acid backbone, the core of 2-Ethyl-3-hydroxybenzoic acid, is of particular relevance.

The key enzymatic transformations of chorismate into HBAs are:

3-Hydroxybenzoic Acid (3-HBA): This isomer is synthesized from chorismate by the enzyme 3-hydroxybenzoate synthase (also known as a type II chorismatase, such as Hyg5). sciepublish.comresearchgate.netnih.gov This enzyme catalyzes the conversion of chorismate to 3-HBA and pyruvate. sciepublish.com

2-Hydroxybenzoic Acid (2-HBA or Salicylic (B10762653) Acid): The biosynthesis of 2-HBA involves a two-step process. First, isochorismate synthase (like EntC) converts chorismate to isochorismate. Subsequently, isochorismate pyruvate lyase (like PchB) transforms isochorismate into salicylic acid and pyruvate. sciepublish.comresearchgate.net

4-Hydroxybenzoic Acid (4-HBA): This compound is produced in a single step from chorismate, catalyzed by chorismate pyruvate lyase (encoded by the ubiC gene). sciepublish.comwikipedia.orgnih.gov This reaction also releases pyruvate. sciepublish.com

Microbial Biosynthesis of 3-Hydroxybenzoic Acid and Related Structures

Microorganisms, particularly bacteria, are not only natural producers of HBAs but have also become premier platforms for their biotechnological production through metabolic engineering. researchgate.netnih.gov The ability to manipulate microbial genomes has enabled the high-level production of specific HBA isomers from renewable feedstocks like glucose. kobe-u.ac.jpnih.gov

Metabolically engineered strains of Escherichia coli and Corynebacterium glutamicum have been extensively developed for the production of HBAs. sciepublish.comnih.govresearchgate.net These organisms are favored due to their well-understood genetics, rapid growth, and tolerance to aromatic compounds. kobe-u.ac.jpresearchgate.net By introducing heterologous genes and modifying native pathways, researchers have successfully redirected carbon flux towards the synthesis of specific HBAs. For instance, engineered C. glutamicum strains have achieved significant titers, producing up to 19.2 g/L of 3-HBA and 12.9 g/L of 2-HBA in fed-batch fermentations. sciepublish.comkobe-u.ac.jp Similarly, recombinant E. coli has been engineered to produce 12 g/L of 4-HBA. nih.govresearchgate.net

| Microorganism | HBA Produced | Reported Titer (g/L) | Key Engineering Strategy | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | 3-Hydroxybenzoic acid | 19.2 | Augmented shikimate pathway, deletion of HBA degradation genes, balanced expression of 3-hydroxybenzoate synthase. | sciepublish.comkobe-u.ac.jp |

| Corynebacterium glutamicum | 2-Hydroxybenzoic acid | 12.9 | Balanced expression of isochorismate synthase and isochorismate pyruvate lyase. | sciepublish.comkobe-u.ac.jp |

| Escherichia coli | 4-Hydroxybenzoic acid | 12.0 | Overexpression of feedback-insensitive DAHP synthase and chorismate pyruvate lyase. | nih.gov |

| Saccharomyces cerevisiae | 4-Hydroxybenzoic acid | 2.9 | Optimization of a chorismate-accumulating strain in a fed-batch process. | nih.gov |

| Escherichia coli Co-culture | 3-Hydroxybenzoic acid | Improved 5.3-fold over monoculture | Modular pathway engineering, separating glycerol-to-DHS and DHS-to-3HB modules into two strains. | nih.gov |

Achieving high yields of HBAs in microbial hosts requires extensive genetic manipulation and pathway engineering. nih.gov Common strategies are aimed at increasing the precursor pool, pulling flux towards the desired product, and preventing its degradation.

Key genetic modifications include:

Enhancing Precursor Supply: The carbon flux into the shikimate pathway is often a limiting factor. This is addressed by overexpressing feedback-insensitive versions of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. sciepublish.comnih.gov

Blocking Competing Pathways: To prevent the drainage of chorismate into aromatic amino acids, genes encoding enzymes for phenylalanine and tyrosine biosynthesis (e.g., pheA, tyrA) are often deleted. sciepublish.comkobe-u.ac.jp

Eliminating Product Degradation: Native microorganisms may possess pathways to catabolize HBAs. Deleting the genes involved in these degradation pathways is crucial for product accumulation. sciepublish.comkobe-u.ac.jp

Optimizing Enzyme Expression: The expression levels of the biosynthetic enzymes that convert chorismate to the target HBA are critical. This is often fine-tuned by testing different promoters to achieve a balanced pathway and avoid the accumulation of toxic intermediates. sciepublish.comkobe-u.ac.jp

Hydroxybenzoic acids are not merely metabolic end-products but also serve as important precursors in the biosynthesis of other microbial secondary metabolites. nih.gov This natural involvement highlights their metabolic significance and provides a rich source of enzymes for synthetic biology applications. For example, 3-HBA is utilized as a starter unit by polyketide synthases (PKS) to produce complex natural products with valuable biological activities, such as the anticancer compounds unantimycins. nih.gov In other pathways, 3-HBA is a precursor for compounds like cuevaene and xanthomonadin. nih.gov Similarly, 4-HBA is a well-known precursor for the biosynthesis of the essential respiratory cofactor ubiquinone (Coenzyme Q) in many bacteria. nih.gov The existence of these pathways confirms that microbes have evolved sophisticated mechanisms to synthesize and incorporate HBAs into a diverse array of chemical structures.

Occurrence and Biogenesis of Hydroxybenzoic Acid Derivatives in Biological Systems

Hydroxybenzoic acid derivatives are widely distributed throughout the plant, algal, bacterial, and fungal kingdoms. mdpi.com Their production is often a response to biotic or abiotic stress, serving a protective function against environmental threats such as ultraviolet radiation, pathogens, and insects. nih.gov These compounds are typically found in bound forms like esters, glycosides, or amides, and less commonly in their free form. nih.gov

The primary route for the biosynthesis of these secondary metabolites is the shikimate pathway, which begins with the precursors phosphoenolpyruvate and D-erythrose-4-phosphate and leads to the formation of aromatic amino acids like L-phenylalanine and L-tyrosine. nih.gov In higher plants, a less common route via the mevalonic acid pathway also exists. nih.gov

Presence of Hydroxybenzoic Acids as Phytochemicals

Hydroxybenzoic acids are a significant class of phytochemicals found in a wide variety of plants, including many common fruits, vegetables, and beverages. nih.govmdpi.comresearchgate.net These compounds contribute to the sensory properties of foods and are recognized for their bioactive properties. nih.gov The concentration and type of hydroxybenzoic acid can vary significantly between plant species and even within different parts of the same plant, such as seeds, skins, and leaves. mdpi.com

For instance, salicylic acid (2-hydroxybenzoic acid) is famously found in the bark of willow trees (Salix spp.). mdpi.com Gallic acid is abundant in tea leaves, grapes, and various berries, while protocatechuic acid is found in star anise and raspberries. nih.govmdpi.com p-Hydroxybenzoic acid is one of the more widespread derivatives, having been isolated from carrots, grapes, and oil palm, among many others. mdpi.com

Table 1: Selected Hydroxybenzoic Acids and Their Natural Plant Sources

| Hydroxybenzoic Acid Derivative | Common Name | Selected Natural Sources |

|---|---|---|

| 2-Hydroxybenzoic acid | Salicylic Acid | Willow bark (Salix spp.), Poplar (Populus spp.), Medlar (Mespilus germanica) mdpi.com |

| 3-Hydroxybenzoic acid | Grapefruit (Citrus paradisi), Olive oil (Olea europaea), Medlar (Mespilus germanica) mdpi.com | |

| 4-Hydroxybenzoic acid | p-Hydroxybenzoic acid | Carrots (Daucus carota), Grapes (Vitis vinifera), Oil palm (Elaeis guineensis) mdpi.com |

| 3,4-Dihydroxybenzoic acid | Protocatechuic Acid | Star anise, Raspberries, Spanish heath (Erica australis), Dog rose (Rosa canina) mdpi.commdpi.com |

| 3,4,5-Trihydroxybenzoic acid | Gallic Acid | Tea leaves, Grapes, Guava (Psidium guajava), Pomegranate (Punica granatum), Mango (Mangifera indica) nih.gov |

| 2,4-Dihydroxybenzoic acid | β-Resorcylic acid | Red sandalwood (Pterocarpus santalinus), Coralwood (Adenanthera pavonina) mdpi.com |

| 2,5-Dihydroxybenzoic acid | Gentisic Acid | Found in certain Solanaceae and Cucurbitaceae species in small amounts. |

Biological Roles of Hydroxybenzoic Acids in Plants, Algae, and Fungi

Hydroxybenzoic acids and their derivatives play a multitude of roles in the biological systems where they are produced. These functions range from defense and signaling to growth regulation.

In Plants: In the plant kingdom, these compounds are crucial components of the defense system. nih.gov They can act as:

Antimicrobials: Many hydroxybenzoic acids exhibit antibacterial and antifungal properties, helping to protect the plant from pathogenic infections. nih.govnih.gov For example, benzoic acid and its derivatives have shown strong fungistatic activity against Alternaria solani, the fungus causing early blight in tomatoes. nih.gov

Signaling Molecules: Salicylic acid is a key hormonal mediator in plant resistance responses to environmental stress and pathogen attacks, a process known as Systemic Acquired Resistance (SAR). mdpi.com

Antioxidants: By scavenging free radicals, these phenolic compounds help protect plant cells from oxidative damage caused by various stressors. nih.govmdpi.com

Allelopathic Agents: Some hydroxybenzoic acids released into the soil can influence the growth of neighboring plants.

In Algae: The interaction of hydroxybenzoic acids with algae reveals a dual nature. Certain derivatives can have an inhibitory or algicidal effect. ppor.az For instance, lunularic acid, found in liverworts and some algae, has growth inhibitory properties. mdpi.com Conversely, some compounds can stimulate algal growth. A study on the freshwater green alga Pseudokirchneriella subcapitata found that p-hydroxybenzoic acid stimulated growth at lower concentrations, while 2-hydroxybenzoic acid (salicylic acid) was toxic. mdpi.comnih.gov

In Fungi: Many hydroxybenzoic acids possess significant antifungal properties. nih.govmdpi.com They can inhibit the mycelial growth of various fungi and, in some cases, the production of mycotoxins. nih.govresearchgate.net For example, p-hydroxybenzoic acid has been shown to reduce the growth of the fungus Aspergillus flavus and inhibit its production of carcinogenic aflatoxins in kiwifruit. nih.govresearchgate.net This activity is often attributed to their ability to disrupt fungal cell structures and metabolic processes. nih.gov 6-Methylsalicylic acid, a metabolite produced by some Penicillium species, also has antibacterial and antifungal activities. mdpi.com

Table 2: Biological Roles of Selected Hydroxybenzoic Acids in Plants, Algae, and Fungi

| Hydroxybenzoic Acid Derivative | Organism Type | Documented Biological Role/Activity |

|---|---|---|

| Salicylic Acid | Plants | Hormonal mediator of resistance to pathogens and environmental stress. mdpi.com |

| p-Hydroxybenzoic Acid | Plants | Defense against pathogens; antioxidant. nih.govnih.gov |

| p-Hydroxybenzoic Acid | Algae | Growth stimulation in Pseudokirchneriella subcapitata at low concentrations. mdpi.comnih.gov |

| p-Hydroxybenzoic Acid | Fungi | Antifungal activity against Aspergillus flavus; inhibition of aflatoxin biosynthesis. nih.govresearchgate.net |

| Protocatechuic Acid | Fungi | Antifungal activity against Botrytis cinerea and Rhizoctonia solani. nih.gov |

| Gallic Acid | Algae | Inhibits the growth of the alga Microcystis aeruginosa. researchgate.net |

| 6-Methylsalicylic acid | Fungi | Produced by Penicillium spp.; exhibits antibacterial and antifungal properties. mdpi.com |

| Lunularic acid | Algae/Lower Plants | Growth inhibitory and dormancy-inducing effects; algicidal and fungicidal activities. mdpi.com |

Advanced Synthetic Methodologies for 2 Ethyl 3 Hydroxybenzoic Acid and Its Analogues

Chemical Synthesis Approaches for Substituted Hydroxybenzoic Acids

The foundational strategies for synthesizing substituted hydroxybenzoic acids involve the introduction and manipulation of functional groups on a benzene (B151609) ring. Classical methods often serve as the starting point for more complex, multi-step syntheses.

One of the most established methods for producing hydroxybenzoic acids is the Kolbe-Schmitt reaction . This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. wikipedia.orgorganic-chemistry.orgbyjus.com The regioselectivity of the reaction—whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group—is sensitive to the reaction conditions, particularly the nature of the counter-ion. wikipedia.orgjk-sci.com For instance, using sodium phenoxide typically favors the formation of the ortho-isomer (salicylic acid), while potassium phenoxide tends to yield the para-isomer (4-hydroxybenzoic acid). wikipedia.orgbyjus.com

Another fundamental approach involves the sulfonation of benzoic acid, followed by alkali fusion. chemicalbook.comgoogle.com In this process, benzoic acid is first treated with oleum (B3057394) to introduce a sulfonic acid group, primarily at the meta-position. The resulting 3-sulfobenzoic acid is then heated with a strong base, such as sodium hydroxide, at high temperatures (200-300°C). google.comgoogle.com This alkali fusion step replaces the sulfonate group with a hydroxyl group, yielding 3-hydroxybenzoic acid upon acidification. google.com This method is particularly effective for producing the meta-isomer, which is less accessible via the Kolbe-Schmitt reaction. chemicalbook.com

Electrophilic substitution reactions, such as halogenation, can also be employed to introduce substituents onto the hydroxybenzoic acid ring. For example, 3-hydroxybenzoic acid can be chlorinated to produce compounds like 2-chloro-3-hydroxybenzoic acid. prepchem.com The directing effects of the existing hydroxyl and carboxyl groups determine the position of the incoming substituent. chemicalbook.com

Strategies for Functional Group Derivatization: Esterification and Etherification

Functional group derivatization is a key strategy for modifying the properties of hydroxybenzoic acids or for protecting the hydroxyl and carboxyl groups during subsequent synthetic steps. Esterification and etherification are the most common derivatization techniques.

Esterification targets either the carboxylic acid or the hydroxyl group. The reaction of the carboxylic acid moiety with an alcohol under acidic catalysis is a standard method to produce alkyl esters. rasayanjournal.co.in For example, the synthesis of aspirin (B1665792) involves the esterification of the hydroxyl group of salicylic (B10762653) acid using acetic anhydride. libretexts.orgresearchgate.netlatech.edu Conversely, reacting the carboxylic acid group of a hydroxybenzoic acid with an alcohol like methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl ester. chemicalbook.com

Etherification , typically of the phenolic hydroxyl group, is often achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., ethyl iodide) to form an ether. rasayanjournal.co.in This strategy is crucial for installing alkoxy groups or protecting the hydroxyl function to prevent unwanted side reactions. A multi-step synthesis of 3-alkoxy benzoic acids demonstrates this process, where 3-hydroxybenzoic acid is first esterified, then etherified, and finally hydrolyzed to yield the desired product. rasayanjournal.co.in

| Derivatization | Reagents & Conditions | Target Functional Group | Product Example | Reference(s) |

| Esterification | Acetic Anhydride, H₂SO₄ (catalyst) | Hydroxyl | Acetylsalicylic Acid | researchgate.net, latech.edu |

| Esterification | Methanol, H₂SO₄ (catalyst), Reflux | Carboxyl | 3-Hydroxy Methyl Benzoate | rasayanjournal.co.in |

| Etherification | Alkyl Halide, K₂CO₃, Acetone, Reflux | Hydroxyl | 3-Alkoxy Methyl Benzoate | rasayanjournal.co.in |

Photochemical Rearrangements in the Synthesis of Benzoic Acid Derivatives

Photochemical methods offer unique pathways for the synthesis and rearrangement of aromatic compounds. The excitation of benzoic acid derivatives with light can generate radical intermediates, leading to reactions that are often inaccessible through traditional thermal methods. When subjected to photolysis in the presence of a hydrogen donor, the triplet states of aromatic carboxylic acids and their esters can undergo hydrogen atom transfer. This can lead to the formation of cyclohexadienyl radicals by adding a hydrogen atom to the aromatic ring, often at or opposite the carboxyl group. In parallel, hydrogen atom transfer can also occur at the oxygen of the carboxyl group, resulting in a one-electron reduction product. While these photochemical processes provide insight into the reactivity of benzoic acid derivatives, their application in targeted, multi-step synthetic sequences for complex scaffolds remains a specialized area of research.

Multi-Step Organic Synthesis of Complex Hydroxybenzoic Acid Scaffolds

Hydroxybenzoic acids are valuable starting materials for the multi-step synthesis of more complex molecules, including natural products and biologically active compounds. nih.gov A representative example is the synthesis of flavanones from 2-hydroxybenzoic acids. This synthesis demonstrates the strategic conversion of a relatively simple starting material into a complex heterocyclic scaffold through a sequence of carefully planned reactions. The process begins with the conversion of the 2-hydroxybenzoic acid into a 2'-hydroxyacetophenone. This intermediate is then treated with a base to form a lithium dianion, which subsequently reacts with a benzaldehyde (B42025) derivative to create a chalcone (B49325) precursor. The final step involves an intramolecular cyclodehydration to form the flavanone (B1672756) ring system. Such multi-step sequences highlight the utility of hydroxybenzoic acids as versatile building blocks in organic synthesis.

Synthesis of Ethyl Esters and Other Alkyl-Substituted Hydroxybenzoic Acids

The synthesis of analogues like 2-Ethyl-3-hydroxybenzoic acid requires methods for introducing alkyl groups onto the aromatic ring with high regioselectivity. This is a significant challenge, as the directing effects of the hydroxyl and carboxyl groups can lead to mixtures of products.

Regioselective Introduction of Alkyl Chains onto Hydroxybenzoic Acid Rings

Achieving regioselectivity in the alkylation of hydroxybenzoic acids is paramount for synthesizing specific isomers. Several strategies can be employed, with varying degrees of success.

Directed ortho Metalation (DoM) is a powerful and highly regioselective technique. wikipedia.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (like n-butyllithium or s-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org Both hydroxyl and carboxyl groups (as a carboxylate) can act as DMGs. For a substrate like 3-hydroxybenzoic acid, the hydroxyl group would strongly direct lithiation to the C2 position. The resulting aryllithium intermediate is a potent nucleophile that can react with an electrophile, such as ethyl iodide, to introduce an ethyl group specifically at the desired ortho position. organic-chemistry.orgorganic-chemistry.org Protecting the hydroxyl or carboxyl group can modify the directing ability and is often a necessary step in a DoM sequence. harvard.edu

Friedel-Crafts Alkylation is a classic method for attaching alkyl groups to aromatic rings using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgmt.com However, this reaction has significant limitations when applied to highly substituted or deactivated rings. The hydroxyl group is a strong activating group, which can lead to over-alkylation. organic-chemistry.org Furthermore, the carboxyl group is a deactivating group, making the reaction more difficult. The regioselectivity of Friedel-Crafts alkylation on substituted benzenes is often poor, leading to a mixture of ortho, meta, and para isomers, making it less suitable for the precise synthesis of a target like this compound. wikipedia.org

A third strategy involves starting with an already alkylated precursor. For example, the Kolbe-Schmitt reaction could be performed on 2-ethylphenol. The carboxylation of 2-ethylphenoxide would be expected to introduce the carboxyl group ortho or para to the hydroxyl group. While this could potentially yield this compound (via carboxylation at C6 of the starting phenol) or 3-Ethyl-4-hydroxybenzoic acid, controlling the regioselectivity of this step would be critical. jk-sci.com

| Synthetic Method | Principle | Regioselectivity for 2-Alkylation of 3-Hydroxybenzoic Acid | Key Limitations | Reference(s) |

| Directed ortho Metalation (DoM) | Lithiation directed by a functional group (DMG) followed by reaction with an electrophile. | High (directs to C2). | Requires strong bases (organolithiums), low temperatures, and inert atmosphere. | organic-chemistry.org, wikipedia.org |

| Friedel-Crafts Alkylation | Electrophilic substitution using an alkyl halide and a Lewis acid catalyst. | Low to moderate. Often yields mixtures of isomers. | Risk of polyalkylation, carbocation rearrangements, and incompatibility with deactivating groups. | wikipedia.org, organic-chemistry.org |

| Kolbe-Schmitt Reaction | Carboxylation of a phenoxide. | Depends on starting material (e.g., 2-ethylphenol). Can produce isomers. | High pressures and temperatures required; regioselectivity can be difficult to control. | wikipedia.org, jk-sci.com |

Development of Novel Reaction Conditions for Efficient Derivatization

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and high-yielding reaction conditions. In the context of synthesizing hydroxybenzoic acid derivatives, research has focused on novel catalysts and reaction media. For instance, solid acid catalysts and heteropoly acids have been developed as alternatives to corrosive liquid acids like sulfuric acid for esterification reactions, simplifying product separation and reducing environmental impact. The use of biocatalysts, such as enzymes that can perform Friedel-Crafts-type reactions or enzymatic variations of the Kolbe-Schmitt reaction, represents a green chemistry approach, offering high selectivity under mild conditions. jk-sci.comnih.gov These advancements aim to overcome the limitations of classical methods, providing more effective pathways for the synthesis of complex molecules like this compound and its analogues.

Enzymatic and Biocatalytic Transformations of Hydroxybenzoic Acids Relevant to 2 Ethyl 3 Hydroxybenzoic Acid

Characterization of Enzymes Involved in Hydroxybenzoic Acid Conversions

A variety of enzymes capable of modifying hydroxybenzoic acids have been identified and characterized from microbial sources. These enzymes, including decarboxylases, acyltransferases, and oxygenases, exhibit diverse catalytic activities that are instrumental in the biotransformation of aromatic compounds.

Hydroxybenzoic acid decarboxylases are enzymes that catalyze the non-oxidative removal or addition of a carboxyl group to a phenolic compound. This reversible reaction, known as the biocatalytic Kolbe-Schmitt reaction, is of significant interest for CO2 fixation and the synthesis of valuable hydroxybenzoic acids. nih.gov

A particularly relevant enzyme is 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD), which has been identified in fungi such as Aspergillus oryzae and Fusarium oxysporum. nih.govfao.orgnih.gov This enzyme displays a high catalytic efficiency for the decarboxylation of 2,3-dihydroxybenzoic acid to catechol and, importantly, the reverse reaction of carboxylating catechol to form 2,3-dihydroxybenzoic acid. fao.orgnih.gov The catalytic mechanism is dependent on a Zn²⁺ ion coordinated in the active site. nih.gov Structural studies of 2,3-DHBD from F. oxysporum have revealed key residues involved in substrate recognition, providing a molecular basis for its specificity. nih.gov The enzyme from Aspergillus oryzae has been shown to possess a V-shaped tunnel for substrate entry and product exit, with specific residues controlling the direction of the reaction. nih.gov

The catalytic activity of these enzymes is pH-dependent, with decarboxylation favored at acidic pH (e.g., 5.0) and carboxylation at alkaline pH (e.g., 8.6). nih.gov This property allows for the directional control of the reaction by adjusting the pH of the medium. Besides their natural substrates, some of these decarboxylases show activity on a range of substituted phenols and salicylic (B10762653) acids, making them valuable tools for biocatalysis. fao.orgacs.org

| Enzyme | Source Organism | Optimal Reaction | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 2,3-Dihydroxybenzoic acid decarboxylase (2,3-DHBD_Ao) | Aspergillus oryzae | Reversible decarboxylation/carboxylation | V-shaped substrate tunnel, pH-dependent directionality | nih.gov |

| 2,3-Dihydroxybenzoic acid decarboxylase (2,3-DHBD_Fo) | Fusarium oxysporum | Decarboxylation of 2,3-DHBA and carboxylation of catechol | Zn²⁺-dependent catalysis, specific residues for substrate recognition | fao.orgnih.gov |

| 2,6-Dihydroxybenzoic acid decarboxylase (2,6-DHBD_Rs) | Rhizobium sp. | Carboxylation of resorcinol | High regioselectivity for dihydroxybenzene derivatives | acs.orgmdpi.com |

Acyltransferases are enzymes that catalyze the transfer of an acyl group, often from an activated thioester like acyl-CoA, to an acceptor molecule, leading to the formation of esters, amides, and other acyl derivatives. Some hydrolases, such as certain amidases and esterases, exhibit promiscuous acyltransferase activity, catalyzing the reverse reaction of condensation in aqueous systems. rug.nl These enzymes are highly valuable for the synthesis of derivatives of carboxylic acids, including hydroxybenzoic acids.

The enantioselective amidase from Rhodococcus sp. R312, for example, can catalyze the acyl transfer from a wide range of amides to hydroxylamine, forming hydroxamic acids. nih.gov The reaction proceeds via a Ping Pong Bi Bi mechanism and shows broad substrate specificity for the acyl donor. nih.gov While direct examples of acyltransferases acting on 2-Ethyl-3-hydroxybenzoic acid are not extensively documented, the known broad substrate acceptance of many acyltransferases suggests their potential applicability. These enzymes can be used in biocatalytic cascades to synthesize amides from carboxylic acids and amines. researchgate.net The development of such enzymatic systems for amide and ester bond formation offers a green alternative to chemical methods that often require harsh conditions and protecting groups. rug.nlorganic-chemistry.org

Oxygenases are a class of enzymes that catalyze the incorporation of oxygen atoms from molecular oxygen (O₂) into a substrate. They are crucial for the biosynthesis and biodegradation of a vast array of natural products and are powerful tools for the regioselective hydroxylation of aromatic compounds, a reaction that is often challenging to achieve with chemical methods. researchgate.net

Flavin-dependent monooxygenases are a well-studied group of oxygenases that hydroxylate phenolic compounds. nih.gov A classic example is p-hydroxybenzoate hydroxylase (PHBH), which catalyzes the hydroxylation of 4-hydroxybenzoate to 3,4-dihydroxybenzoate. nih.gov The catalytic cycle of these enzymes involves the reduction of a flavin cofactor (FAD or FMN) by NAD(P)H, followed by reaction with O₂ to form a highly reactive flavin-hydroperoxide intermediate that performs the hydroxylation. nih.govnih.gov

Another important class of oxygenases are the unspecific peroxygenases (UPOs), which utilize hydrogen peroxide as the oxidant. nih.govhhu.de These enzymes, found in fungi like Agrocybe aegerita, are notable for their ability to hydroxylate unactivated aromatic rings, such as benzene (B151609), to form phenol. nih.gov The reaction proceeds via an epoxide intermediate. nih.gov The broad substrate scope of UPOs makes them attractive biocatalysts for the synthesis of hydroxylated aromatic derivatives under mild conditions. hhu.de

| Enzyme Class | Example Enzyme | Reaction Catalyzed | Cofactor/Co-substrate | Reference |

|---|---|---|---|---|

| Flavin-dependent monooxygenase | p-Hydroxybenzoate hydroxylase (PHBH) | Hydroxylation of 4-hydroxybenzoate to 3,4-dihydroxybenzoate | NAD(P)H, O₂ | nih.gov |

| Heme-thiolate monooxygenase | Cytochrome P450 enzymes | Aromatic hydroxylation via epoxidation or NIH shift mechanism | NAD(P)H, O₂ | acs.org |

| Unspecific Peroxygenase (UPO) | Aromatic peroxygenase (AaeAPO) | Hydroxylation of benzene to phenol | H₂O₂ | nih.gov |

Biocatalytic Approaches for Stereoselective Synthesis of Hydroxyethylbenzoic Acid Derivatives

The synthesis of chiral molecules, such as hydroxyethylbenzoic acid derivatives, in an enantiomerically pure form is of great importance, particularly in the pharmaceutical industry. Biocatalysis offers powerful methods for achieving high stereoselectivity.

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of stereoselective enzymes, most commonly hydrolases like lipases and esterases, to preferentially catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted. nih.govmdpi.com

This technique can be applied to the resolution of racemic esters of hydroxyethylbenzoic acids. For instance, a lipase could selectively hydrolyze one enantiomer of a racemic ester to the corresponding chiral carboxylic acid, which can then be separated from the unreacted ester enantiomer. mdpi.com The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value signifies a high preference for one enantiomer and allows for the production of both enantiomers in high enantiomeric excess. mdpi.com The screening of a variety of commercially available hydrolases is a common strategy to identify a suitable biocatalyst for a specific chiral separation. nih.gov

Whole-cell biocatalysis utilizes intact microbial cells, either in a growing or resting state, to perform desired chemical transformations. This approach offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of expensive cofactors. d-nb.info

Metabolically engineered microorganisms, such as Escherichia coli and Pseudomonas taiwanensis, have been developed for the production of hydroxybenzoic acid analogues like 4-hydroxybenzoic acid from simple carbon sources like glucose. frontiersin.orgnih.gov These engineered strains are designed to channel metabolic flux towards the desired product by overexpressing key biosynthetic enzymes and deleting genes responsible for product degradation or competing pathways. frontiersin.org

A notable example relevant to the synthesis of hydroxyethylbenzoic acid derivatives is the multi-enzymatic, one-pot preparation of 3-[(1R)-1-hydroxyethyl]benzoic acid. This process utilizes a cascade of enzymatic activities within whole-cell biocatalysts, including a styrene monooxygenase and a naphthalene dihydrodiol dehydrogenase, cloned and expressed in E. coli. researchgate.net Such whole-cell cascade reactions demonstrate the potential to construct complex chiral molecules with high yield and enantiomeric purity in a single reaction vessel, starting from simple precursors. researchgate.netnih.gov

Investigation of Enzyme-Substrate Specificity for Substituted Benzoic Acids

The interaction between an enzyme and its substrate is highly specific, governed by the three-dimensional structure of the enzyme's active site and the chemical properties of the substrate. nih.govresearchgate.net For substituted benzoic acids, the nature, position, and size of the substituents on the aromatic ring are critical determinants of whether a substrate will bind to the enzyme and undergo a reaction. nih.gov

A notable example is the 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD_Fo) from the fungus Fusarium oxysporum. This enzyme demonstrates the reversible decarboxylation of 2,3-dihydroxybenzoic acid to catechol. nih.gov An investigation into its substrate profile revealed that it can catalyze the decarboxylation of various substituted salicylic acids (2-hydroxybenzoic acids). The enzyme's activity is significantly influenced by the type and position of the substituent. For instance, the presence of additional hydroxyl groups and their positions on the ring affects the enzyme's catalytic efficiency. nih.gov

The table below summarizes the relative activity of 2,3-DHBD_Fo with different substituted salicylic acid substrates, highlighting the enzyme's specificity.

Table 1: Substrate specificity of 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD_Fo) for various substituted salicylic acids.

| Substrate | Relative Activity (%) |

|---|---|

| 2,3-Dihydroxybenzoic acid | 100 |

| 2,4-Dihydroxybenzoic acid | 78.5 |

| 2,6-Dihydroxybenzoic acid | 85.2 |

| 2,5-Dihydroxybenzoic acid | 45.1 |

| 2-Hydroxybenzoic acid (Salicylic acid) | 15.3 |

| 3-Methyl-2-hydroxybenzoic acid | 25.6 |

| 4-Methyl-2-hydroxybenzoic acid | 35.8 |

| 5-Chloro-2-hydroxybenzoic acid | ND |

The data indicates that while the enzyme has the highest activity towards its natural substrate, 2,3-dihydroxybenzoic acid, it can accommodate other dihydroxybenzoic acids and even some methylated salicylic acids, albeit with reduced efficiency. The lack of activity towards 5-chloro-2-hydroxybenzoic acid suggests that electronic effects or the size of the substituent at the 5-position can be detrimental to catalysis. nih.gov Based on these findings, it could be inferred that a substrate like this compound, with an ethyl group at the 2-position and a hydroxyl group at the 3-position, might be a potential substrate for a similar decarboxylase, although its reactivity would depend on how the enzyme's active site accommodates the ethyl group.

Another class of enzymes relevant to the transformation of benzoic acids are the Carboxylate Reductases (CARs). These enzymes catalyze the reduction of carboxylic acids to their corresponding aldehydes. The substrate scope of CARs has been investigated, and it has been observed that substitutions in the vicinity of the carboxylic acid group are often not well-tolerated. This suggests that enzymes like CARs might have limited activity on 2-substituted benzoic acids.

The following table provides a general overview of the substrate scope of CARs with respect to benzoic acid and its derivatives.

Table 2: General Substrate Scope of Carboxylate Reductases (CARs) for Benzoic Acid Derivatives.

| Substrate | General Activity |

|---|---|

| Benzoic acid | + |

| 4-Hydroxybenzoic acid | + |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | ++ |

| 2-Hydroxybenzoic acid (Salicylic acid) | - |

| 2,3-Dihydroxybenzoic acid | - |

The general trend observed with CARs indicates a preference for para-substituted benzoic acids, while ortho-substituted derivatives are often poor substrates. This steric hindrance near the carboxylic acid group is a common theme in enzyme-substrate specificity. Therefore, it is plausible that this compound would be a challenging substrate for many known CARs.

Microbial Degradation Pathways and Bioremediation Studies of Hydroxybenzoic Acids

Aerobic Catabolism of Hydroxybenzoic Acids by Microbial Species

Under aerobic conditions, the microbial degradation of hydroxybenzoic acids is initiated by hydroxylation of the benzene (B151609) ring, a crucial step that prepares the aromatic nucleus for subsequent cleavage. koreascience.kr This process typically converts monohydroxybenzoic acids into dihydroxylated intermediates like catechol, protocatechuic acid, or gentisic acid. koreascience.kr These intermediates are then channeled into central metabolic pathways.

Once dihydroxylated intermediates are formed, the aromatic ring is cleaved by powerful enzymes known as dioxygenases. This ring fission occurs primarily through two distinct mechanisms: the ortho-cleavage (or intradiol) pathway and the meta-cleavage (or extradiol) pathway. researchgate.net

Ortho-Cleavage Pathway: In this pathway, the aromatic ring is cleaved between the two hydroxyl groups. For instance, protocatechuate is cleaved by protocatechuate 3,4-dioxygenase to form β-carboxy-cis,cis-muconate. nih.gov Catechol is cleaved by catechol 1,2-dioxygenase to yield cis,cis-muconic acid. nih.gov The products of ortho-cleavage are further metabolized via the β-ketoadipate pathway to intermediates of the tricarboxylic acid (TCA) cycle. nih.govebi.ac.uk This pathway is common in many bacterial strains. nih.gov

Meta-Cleavage Pathway: This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups. Protocatechuate 4,5-dioxygenase cleaves protocatechuate to form 4-carboxy-2-hydroxymuconate semialdehyde. nih.gov Similarly, catechol 2,3-dioxygenase acts on catechol to produce 2-hydroxymuconic semialdehyde. nih.gov These intermediates are then processed through a series of enzymatic reactions, eventually entering the central metabolism. Some bacteria are capable of expressing both ortho- and meta-cleavage pathways simultaneously, providing metabolic versatility. nih.govsemanticscholar.org

The central enzymes in the aerobic degradation of hydroxybenzoic acids are hydroxylases and dioxygenases.

Monooxygenases/Hydroxylases: The initial step often involves a monooxygenase that hydroxylates the aromatic ring. For example, 4-hydroxybenzoate 3-monooxygenase is a flavoprotein that catalyzes the incorporation of an oxygen atom into p-hydroxybenzoate to form protocatechuate. ebi.ac.uk This enzyme requires cofactors like NADPH for its activity. ebi.ac.uk

Dioxygenases: These enzymes are responsible for the critical ring-cleavage step. They are typically non-heme iron enzymes.

Protocatechuate 3,4-dioxygenase (PCD34): An intradiol dioxygenase that catalyzes the ortho-cleavage of protocatechuate. nih.gov

Protocatechuate 4,5-dioxygenase (PCD45): An extradiol dioxygenase that performs meta-cleavage of protocatechuate. nih.gov

Catechol 1,2-dioxygenase (C12D): Catalyzes the ortho-fission of catechol. nih.gov

Catechol 2,3-dioxygenase (C23D): Catalyzes the meta-fission of catechol. nih.gov

2,3-dihydroxybenzoate 3,4-dioxygenase: An extradiol dioxygenase identified in Pseudomonas reinekei MT1 that initiates the degradation of 2,3-dihydroxybenzoate. nih.govnih.gov

The specific activities of these enzymes can be measured in cell extracts to determine which degradation pathway is active in a particular microorganism. nih.gov

The degradation of hydroxybenzoic acids proceeds through a series of metabolic intermediates. The initial substrate is first converted to a dihydroxybenzoic acid, which then undergoes ring cleavage to form aliphatic acids that can be funneled into the TCA cycle.

For example, the degradation of 4-hydroxybenzoic acid by Pseudarthrobacter phenanthrenivorans Sphe3 involves its hydroxylation to protocatechuate, which is then cleaved by both ortho- and meta-pathways. nih.gov Another possibility is the decarboxylation of protocatechuate to form catechol, which is also subsequently cleaved. nih.gov In the degradation of 2,3-dihydroxybenzoate, the ring is cleaved to produce 2-hydroxy-3-carboxymuconate, which is then decarboxylated to 2-hydroxymuconic semialdehyde. nih.govnih.gov

| Initial Substrate | Key Dihydroxy Intermediate | Ring Cleavage Product (Ortho) | Ring Cleavage Product (Meta) | Subsequent Aliphatic Intermediates |

|---|---|---|---|---|

| 4-Hydroxybenzoic acid | Protocatechuic acid | β-carboxy-cis,cis-muconate | 4-carboxy-2-hydroxymuconate semialdehyde | β-Ketoadipate |

| 3-Hydroxybenzoic acid | Protocatechuic acid / Gentisic acid | β-carboxy-cis,cis-muconate | Not applicable for gentisate | Fumarate, Pyruvate |

| 2-Hydroxybenzoic acid (Salicylic acid) | Catechol / Gentisic acid | cis,cis-muconic acid | 2-hydroxymuconic semialdehyde | Succinyl-CoA, Acetyl-CoA |

| 2,3-Dihydroxybenzoic acid | (Initial substrate) | Not typically observed | 2-hydroxy-3-carboxymuconate | 2-hydroxymuconic semialdehyde |

Anaerobic Degradation of Hydroxybenzoic Acid Analogues by Fermentative Bacteria

In the absence of oxygen, microorganisms employ different strategies to break down aromatic rings. The anaerobic degradation of hydroxybenzoic acids is a reductive process, contrasting with the oxidative aerobic pathways. A central strategy involves the activation of the benzoic acid derivative to its coenzyme A (CoA) thioester. researchgate.net

For instance, the anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) by a denitrifying bacterium proceeds via its conversion to benzoyl-CoA. nih.gov This process involves two key enzymes: a specific 2-hydroxybenzoate-CoA ligase and a 2-hydroxybenzoyl-CoA reductase that removes the hydroxyl group. nih.gov The resulting benzoyl-CoA is a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.gov The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved.

Similarly, the anaerobic catabolism of 3-hydroxybenzoate in Thauera aromatica is initiated by a specific 3-hydroxybenzoate-CoA ligase, forming 3-hydroxybenzoyl-CoA. researchgate.net This is followed by a reductive dehydroxylation. The dearomatized ring is then cleaved hydrolytically, eventually leading to intermediates of central metabolism.

Genetic and Molecular Basis of Microbial Degradation of Substituted Benzoic Acids

The genes encoding the enzymes for the degradation of hydroxybenzoic acids are often clustered together in operons on the bacterial chromosome or on plasmids. frontiersin.orgnih.gov This organization allows for coordinated regulation of the entire metabolic pathway.

The expression of genes involved in the degradation of aromatic compounds is tightly regulated, ensuring that the necessary enzymes are produced only when their substrate is present in the environment. This induction is typically controlled by transcriptional regulators that bind to the aromatic substrate or a metabolite thereof.

For example, in Pseudomonas putida, the BenR protein, a transcriptional activator, controls the expression of the genes for benzoate degradation. researchgate.net Benzoate acts as an inducer for this system. BenR can also influence the expression of other pathways, demonstrating cross-regulation between different aromatic degradation pathways. researchgate.net Other regulatory proteins, such as those from the XylS/AraC family of transcriptional activators, are also involved. researchgate.net

The presence of an aromatic substrate triggers a signaling cascade that leads to the transcription of the catabolic operons. nih.govasm.org This substrate-induced gene expression is a key adaptive mechanism for bacteria, allowing them to efficiently utilize available carbon sources. nih.govasm.org Functional metagenomic techniques, such as substrate-induced gene expression (SIGEX), have been developed to identify novel catabolic genes and regulatory elements from environmental samples by detecting the activation of a reporter gene in the presence of a specific aromatic compound. nih.govasm.org

Plasmid-Mediated Degradation Pathways

While specific research on the plasmid-mediated degradation of 2-Ethyl-3-hydroxybenzoic acid is not available in the reviewed scientific literature, the role of plasmids in the catabolism of xenobiotic aromatic compounds is a well-established principle in microbiology. Plasmids are mobile genetic elements that can transfer between bacteria, facilitating the rapid adaptation of microbial communities to new environmental contaminants. mdpi.comnih.gov These extrachromosomal DNA molecules often carry genes encoding enzymes for the degradation of complex organic molecules, including substituted benzoic acids.

The general mechanism of plasmid-mediated degradation involves the horizontal gene transfer of catabolic plasmids, which can spread the genetic capacity to degrade contaminants to indigenous bacterial populations that are already well-adapted to the specific environmental conditions of a contaminated site. researchgate.net This process is a cornerstone of plasmid-mediated bioaugmentation, a strategy aimed at enhancing the bioremediation of polluted soils and water. mdpi.comresearchgate.net

For structurally related compounds, plasmids have been shown to carry essential degradation genes. For instance, in Pseudomonas species, genes for the degradation of aromatic compounds are frequently located on plasmids. oup.com An example is the NAH7 plasmid in Pseudomonas putida G7, which contains two operons encoding the enzymes for the complete degradation of naphthalene to pyruvate and acetaldehyde. mdpi.com While not a hydroxybenzoic acid, this illustrates the principle of plasmid-encoded pathways for aromatic compounds.

In a study on Pseudarthrobacter phenanthrenivorans Sphe3, the large plasmid pASPHE301 was found to harbor genes for gentisate 1,2-dioxygenase and catechol 2,3-dioxygenase, both of which are key enzymes in the degradation of aromatic compounds. mdpi.com However, the study also demonstrated that the degradation of 4-hydroxybenzoic acid in this particular strain was encoded by chromosomal genes, as a plasmid-cured mutant was still able to degrade the compound at a similar rate to the wild-type strain. mdpi.com This highlights that degradative pathways can be encoded on either the chromosome or on plasmids, depending on the specific bacterial strain and compound.

Given the structural similarity of this compound to other hydroxybenzoic acids, it is plausible that its degradation could be facilitated by plasmid-borne genes in some microorganisms. Such a plasmid would likely encode for initial mono- or dioxygenases to hydroxylate the ring and a suite of enzymes for subsequent ring cleavage and metabolism, analogous to pathways for other aromatic acids. However, without direct experimental evidence, this remains a hypothesis.

Potential for Bioremediation and Biotransformation Applications of Hydroxybenzoic Acid Contaminants

The microbial degradation of hydroxybenzoic acids and their alkylated derivatives holds significant potential for bioremediation and biotransformation applications. These compounds can be found in industrial wastewater from various sectors, including chemical manufacturing and the pulp and paper industry. researchgate.netwitpress.com The presence of alkylphenols and related compounds in wastewater is a significant environmental concern, making their removal a priority. bohrium.com

Bioremediation of Contaminated Environments:

Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment. tandfonline.com For contaminants like alkylated hydroxybenzoic acids, this process typically involves bioaugmentation or biostimulation. Bacterial genera such as Pseudomonas, Bacillus, and Alcaligenes have demonstrated the ability to degrade various phenolic and benzoic acid compounds and are often employed in wastewater treatment systems. nih.govresearchgate.net

The efficiency of bioremediation can be influenced by the structure of the contaminant. Alkyl substitutions on the aromatic ring can affect the rate of degradation. mdpi.com While specific degradation rates for this compound are not documented, studies on other alkylated aromatics suggest that the position and size of the alkyl group can impact the accessibility of the molecule to microbial enzymes. mdpi.com

The following table summarizes findings from studies on the bioremediation of related aromatic compounds in wastewater treatment plants (WWTPs).

| Compound Class | Treatment Method | Removal Efficiency (%) | Reference |

| Nonylphenol (NP) | Physicochemical & Biofiltration | >84% | witpress.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Physicochemical & Biofiltration | 42-95% | witpress.com |

| Diethyl phthalate (DEP) | Physicochemical & Biofiltration | 4-92% | witpress.com |

| Phenolic Compounds | Bacterial Consortium (Pseudomonas, Alcaligenes) | High tolerance up to 1750 ppm | researchgate.net |

Biotransformation Applications:

Biotransformation uses microorganisms or their enzymes to convert one chemical compound into another, often transforming a low-value substrate into a high-value product. Substituted benzoic acids can serve as precursors for valuable chemicals. For example, specific microbial transformations can convert fluorinated benzoic acids into corresponding benzyl alcohols or benzamides with high efficiency using fungi like Cunninghamella elegans or bacteria such as Streptomyces sp. tandfonline.com While not directly involving this compound, these studies demonstrate the principle of using microbial catalysts to perform specific chemical modifications on substituted benzoic acid rings.

Potential biotransformation reactions for hydroxybenzoic acids could include:

Hydroxylation: Introducing additional hydroxyl groups to create valuable di- or tri-hydroxybenzoic acids.

Decarboxylation: Removing the carboxylic acid group to produce substituted phenols.

Reduction: Converting the carboxylic acid group to an alcohol, as seen with fluorinated benzoic acids. tandfonline.com

The success of these applications depends on isolating microbial strains with the requisite enzymatic machinery or engineering existing strains to perform the desired chemical conversions.

Mechanistic Investigations of Biological Activities of Hydroxybenzoic Acids and Their Analogues

Molecular Mechanisms of Antioxidant Activity

Hydroxybenzoic acids and their analogues exhibit significant antioxidant properties through a variety of molecular mechanisms. These mechanisms can be broadly categorized as direct actions, involving the immediate neutralization of reactive species, and indirect actions, which involve the modulation of cellular antioxidant systems.

The antioxidant effectiveness of hydroxybenzoic acid derivatives is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene (B151609) ring. nih.gov

Degree of Hydroxylation : The antioxidant capacity is generally proportional to the number of phenolic hydroxyl groups. researchgate.net For instance, compounds with two or three hydroxyl groups, such as dihydroxybenzoic and trihydroxybenzoic acids, demonstrate stronger antioxidant activity than monohydroxy derivatives like 4-hydroxybenzoic acid. nih.gov Gallic acid, which possesses three hydroxyl groups, is recognized as having one of the highest antioxidant effects among these compounds. globalresearchonline.net

Position of Hydroxyl Groups : The relative positions of the hydroxyl groups are critical. The presence of a second hydroxyl group at the ortho or para position to another enhances scavenging activity. nih.gov This configuration, as seen in catechol (1,2-dihydroxybenzene), facilitates the stability of the resulting phenoxyl radical after donating a hydrogen atom. nih.gov Furthermore, hydroxylation at the meta positions (3 or 5) also contributes significantly to antioxidant activity, with 3,5-dihydroxybenzoic acid showing potent effects. nih.gov

Other Substituents : The presence of other functional groups also modulates antioxidant efficacy. Methoxy groups, for example, can reduce antioxidant activity compared to hydroxyl groups because they are less effective at donating hydrogen atoms. researchgate.netnih.gov Alkyl ester derivatives of p-hydroxybenzoic acid also show varied activities depending on environmental conditions and the nature of the system (e.g., bulk oil vs. oil-in-water emulsion). nih.gov

| Structural Feature | Impact on Antioxidant Activity | Example Compound |

|---|---|---|

| Increased number of -OH groups | Increases activity | Gallic acid > Dihydroxybenzoic acids > 4-hydroxybenzoic acid |

| ortho or para -OH positioning | Enhances activity | Catechol derivatives |

| meta -OH positioning | Enhances activity | 3,5-dihydroxybenzoic acid |

| Methoxy (-OCH3) substitution | Decreases activity compared to -OH | Vanillic acid (less active than gentisic acid) researchgate.net |

Hydroxybenzoic acids neutralize harmful free radicals through two primary direct mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).

Free Radical Scavenging : The principal mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical (R•). nih.gov This action neutralizes the radical and generates a phenoxyl radical (Ar–O•), which is significantly more stable due to resonance delocalization across the benzene ring. nih.gov In aqueous solutions at physiological pH, dihydroxybenzoic acids are proposed to act primarily via single electron transfer (SET) from their di-anionic form, making them versatile scavengers of a wide variety of free radicals. rsc.org

Metal Chelation : A crucial indirect antioxidant mechanism is the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). nih.govrsc.org These metal ions can catalyze the formation of highly destructive reactive oxygen species, such as the hydroxyl radical, through Fenton-type reactions. nih.gov By binding to these metals, hydroxybenzoic acids render them inactive, thus preventing radical generation. mdpi.com The ortho-dihydroxy (catechol) structure is particularly effective for metal chelation. rsc.org This ability to chelate metal ions classifies these compounds as secondary antioxidants. mdpi.com

Modes of Interaction with Biological Macromolecules (e.g., enzymes, receptors)

Hydroxybenzoic acid derivatives can interact with and modulate the function of various biological macromolecules, including enzymes and receptors, leading to a range of physiological effects.

Derivatives of hydroxybenzoic acid have been shown to inhibit the activity of various enzymes. The inhibitory action often involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

A notable example is the inhibition of α-amylase, a key enzyme in carbohydrate digestion. Structure-activity studies have revealed that a hydroxyl group at the 2-position of the benzoic acid ring has a strong positive effect on inhibitory activity. mdpi.com This is potentially because this hydroxyl group can form an intramolecular hydrogen bond with the carboxyl group, enhancing the molecule's ability to infiltrate the hydrophobic binding pocket of the enzyme. mdpi.com In contrast, methoxylation at the 2-position or hydroxylation at the 5-position tends to have a negative effect on α-amylase inhibition. mdpi.com

Certain hydroxybenzoic acid analogues are effective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of neurodegenerative diseases like Alzheimer's. uc.ptnih.gov

The mechanism of inhibition can vary. Some derivatives act as competitive inhibitors, binding directly to the catalytic active site of the enzyme. nih.govnih.gov Others interact with the peripheral anionic site (PAS) of AChE. nih.govnih.gov This interaction is particularly significant as the PAS is implicated in the formation of β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov Molecular modeling studies suggest that some derivatives can act as bifunctional inhibitors, interacting with both sites. researchgate.net The inhibition is typically reversible and non-competitive for the most promising candidates. researchgate.net The length of alkyl chain spacers in synthetic derivatives can also influence activity, with shorter chains favoring BChE inhibition and longer chains being more effective against AChE. uc.pt

| Enzyme Target | Inhibition Mechanism | Key Structural Features |

|---|---|---|

| α-Amylase | Hydrogen bonding and hydrophobic interactions in the active site. mdpi.com | Hydroxyl group at the 2-position enhances activity. mdpi.com |

| Acetylcholinesterase (AChE) | Competitive inhibition at the catalytic site or interaction with the peripheral anionic site (PAS). nih.govnih.gov | Longer alkyl chain spacers may favor AChE inhibition. uc.pt |

| Butyrylcholinesterase (BChE) | Competitive inhibition at the catalytic site. uc.pt | Shorter alkyl chain spacers may favor BChE inhibition. uc.pt |

Mechanisms of Antimicrobial Action

Hydroxybenzoic acids possess antimicrobial properties that are executed through several distinct mechanisms, allowing them to act against a range of pathogenic microorganisms.

Cytoplasmic Acidification and Membrane Disruption : Phenolic acids can exert an antimicrobial effect by acidifying the cytoplasm of pathogens, disrupting their metabolic processes. nih.gov They can also alter the surface polarity of bacterial cells, which may lead to membrane disruption. ijpbp.com Some studies suggest they are more effective against gram-negative bacteria through this mechanism. ijpbp.com

Inhibition of Virulence Factors and Biofilms : Some hydroxybenzoic acids can disrupt bacterial virulence without directly killing the cells. For example, 3-hydroxybenzoic acid has been shown to inhibit the formation of biofilms by the opportunistic pathogen Acinetobacter baumannii. nih.gov It achieves this by reducing the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.gov This compound also impairs the swarming motility of the bacteria, another key virulence factor. nih.gov

Efflux Pump Inhibition : A sophisticated mechanism of antimicrobial action is the inhibition of bacterial efflux pumps. These pumps are membrane proteins that bacteria use to expel antibiotics, conferring multidrug resistance. nih.gov Phenolic compounds like ethyl 3,4-dihydroxybenzoate have been identified as efflux pump inhibitors (EPIs). nih.gov By blocking these pumps in drug-resistant Escherichia coli, the compound prevents the expulsion of antibiotics, thereby restoring their efficacy and potentiating their activity. nih.gov

Structure-Activity Correlation in Antimicrobial Efficacy against Bacterial and Fungal Strains

Currently, there is a notable lack of specific research data detailing the antimicrobial efficacy of 2-Ethyl-3-hydroxybenzoic acid against various bacterial and fungal strains. While the broader class of hydroxybenzoic acids has been the subject of numerous antimicrobial studies, establishing a clear structure-activity relationship for this specific ethyl-substituted analogue is not possible with the available scientific literature.

General studies on hydroxybenzoic acids indicate that the position and nature of substituents on the benzene ring play a crucial role in their antimicrobial potential. For instance, the presence and position of hydroxyl (-OH) groups, as well as the lipophilicity of the molecule, are known to influence activity. However, without dedicated studies on this compound, any discussion on its specific structure-activity correlation would be speculative. Further research is required to determine its minimum inhibitory concentrations (MICs) against a panel of relevant microorganisms to elucidate how the ethyl group at the second position and the hydroxyl group at the third position of the benzoic acid scaffold contribute to its potential antimicrobial properties.

Roles as Signaling Molecules in Biological Systems (e.g., plant defense, microbial communication)

There is currently no scientific evidence available to suggest a role for this compound as a signaling molecule in biological systems such as plant defense or microbial communication. Research in these areas has identified various phenolic compounds, including other hydroxybenzoic acid derivatives, as key signaling molecules. These molecules can trigger defense responses in plants against pathogens or act as quorum-sensing molecules in bacterial communication.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Ethyl 3 Hydroxybenzoic Acid

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of 2-Ethyl-3-hydroxybenzoic acid, enabling its separation from isomers, precursors, and other components in a mixture. The choice of technique depends on the analytical objective, whether it is quantification, purity assessment, or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of phenolic compounds like this compound. When coupled with powerful detectors such as Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS), it provides a robust platform for both quantification and structural confirmation. oup.comnih.gov

Reversed-phase HPLC is the most common mode used for separating hydroxybenzoic acids. A C18 or a polar-embedded stationary phase, such as an amide phase, is typically employed. nih.govresearchgate.net The mobile phase usually consists of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile or methanol (B129727), run in a gradient elution mode to achieve optimal separation from other related analytes. researchgate.netunipi.it

Diode Array Detection (DAD) allows for the simultaneous acquisition of UV-Visible spectra across a range of wavelengths. For this compound, the detector would be set to monitor for the characteristic absorbance maxima of the phenolic and benzoic acid chromophores. This provides quantitative data and offers preliminary identification based on the UV spectrum.

Tandem Mass Spectrometry (MS/MS) , often with an electrospray ionization (ESI) source, offers superior sensitivity and selectivity. oup.comvu.edu.au In negative ion mode, this compound would be detected as the deprotonated molecule [M-H]⁻. The precursor ion can then be fragmented to produce a characteristic pattern of product ions, which is used for unambiguous identification and quantification via Multiple Reaction Monitoring (MRM). vu.edu.au

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Hydroxybenzoic Acid Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies mobile phase to ensure protonation of the carboxyl group for better peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the analyte. |

| Flow Rate | 0.3 mL/min | Standard flow for analytical columns. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes acidic compounds like carboxylic acids. |

| Precursor Ion [M-H]⁻ | m/z 165 | Corresponds to the deprotonated molecule of this compound. |

| Product Ions | m/z 121, 93 | Characteristic fragments used for confirmation and quantification in MS/MS. |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for thermally stable and volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and hydroxyl groups in the hot injector.

To overcome this limitation, derivatization is required to convert the polar functional groups into more volatile and thermally stable moieties. A common approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. ingentaconnect.com The resulting TMS-derivatized this compound is significantly more volatile and can be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for detection and identification. ingentaconnect.com The mass spectrum of the derivative provides a distinct fragmentation pattern that confirms the identity of the original analyte.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used in synthetic chemistry for qualitative analysis. sigmaaldrich.comresearchgate.net It is an invaluable tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound, or for quickly assessing the purity of the final product. sigmaaldrich.comresearchgate.net

For the analysis of benzoic acid derivatives, normal-phase TLC plates with a silica gel stationary phase are commonly used. researchgate.netopenaccesspub.org A mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane, is chosen to achieve good separation. stackexchange.com The spots are visualized under UV light (typically at 254 nm), where the aromatic ring of the compound absorbs light and appears as a dark spot on the fluorescent indicator-impregnated plate. openaccesspub.org By spotting the reaction mixture alongside the starting materials and reference standards, one can visually track the consumption of reactants and the formation of the product. The retention factor (Rƒ) value is characteristic for a compound in a given solvent system and can be used for preliminary identification.

Table 2: Typical TLC System for Benzoic Acid Derivatives | Component | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F₂₅₄ | A polar adsorbent suitable for separating moderately polar organic compounds. | | Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | The ratio is optimized to achieve Rƒ values between 0.2 and 0.8 for the compounds of interest. | | Visualization | UV lamp at 254 nm | A non-destructive method for visualizing aromatic compounds. | | Application | Monitoring reaction progress; preliminary purity check. |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound. These methods provide detailed information about the compound's atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons, the ethyl group protons (a triplet and a quartet), and the acidic protons of the hydroxyl and carboxylic acid groups. The splitting patterns (multiplicity) and coupling constants provide definitive information about the substitution pattern on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the signals indicate the type of carbon (e.g., aromatic, carbonyl, alkyl). This spectrum would confirm the presence of the nine carbon atoms in their respective chemical environments.

Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, providing unambiguous confirmation of the complete molecular structure. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ~1.2 | Triplet | -CH₃ | ~14 | -CH₃ | | ~2.8 | Quartet | -CH₂- | ~22 | -CH₂- | | ~7.0 | Doublet | Ar-H | ~115 | Ar-C | | ~7.2 | Triplet | Ar-H | ~118 | Ar-C | | ~7.5 | Doublet | Ar-H | ~120 | Ar-C | | ~9.8 | Broad Singlet | -OH | ~130 | Ar-C (C-Ethyl) | | ~12.5 | Broad Singlet | -COOH | ~155 | Ar-C (C-OH) | | | | | ~170 | -COOH | | | | | ~135 | Ar-C (C-COOH) |

Note: Predicted values are illustrative and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, typically to four or five decimal places. mdpi.com This allows for the calculation of the elemental formula of this compound (C₉H₁₀O₃), as its exact mass is unique. This technique is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. The high mass accuracy of HRMS helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. For example, using an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, the measured mass of the [M-H]⁻ ion can be used to confirm the elemental formula C₉H₉O₃⁻.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, such as this compound. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of its key structural components.

For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its hydroxyl (-OH), carboxylic acid (-COOH), and substituted aromatic ring functionalities.

Key Research Findings: